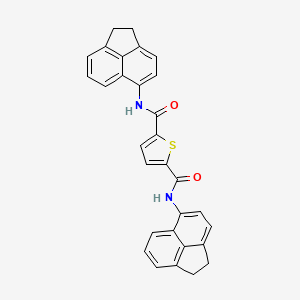
N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide is a complex organic compound characterized by its unique structure, which includes acenaphthylene and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide typically involves the reaction of acenaphthylene derivatives with thiophene-2,5-dicarboxylic acid. The process often employs a condensation reaction facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted thiophene compounds, which can be further utilized in various applications .
Scientific Research Applications
N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers due to its conjugated structure.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Biological Studies: Employed in studies involving fluorescence and luminescence due to its unique optical properties.
Industrial Applications: Utilized in the synthesis of advanced materials such as carbon nanotubes and other nanostructures.
Mechanism of Action
The mechanism of action of N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide involves its interaction with molecular targets through its conjugated system. This allows it to participate in electron transfer processes, making it effective in applications such as catalysis and sensing. The thiophene moiety plays a crucial role in its electronic properties, facilitating interactions with various biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(3,5-dicarboxylphenyl)-thiophene-2,5-dicarboxamide
- N,N’-bis(pyridin-3-ylmethyl)naphthalene-2,6-dicarboxamide
- Perylene bis(dicarboximide)
Uniqueness
N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide is unique due to its combination of acenaphthylene and thiophene units, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific optical and electronic characteristics .
Properties
IUPAC Name |
2-N,5-N-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O2S/c33-29(31-23-13-11-19-9-7-17-3-1-5-21(23)27(17)19)25-15-16-26(35-25)30(34)32-24-14-12-20-10-8-18-4-2-6-22(24)28(18)20/h1-6,11-16H,7-10H2,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZDCSYZLCQVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(S4)C(=O)NC5=CC=C6CCC7=C6C5=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

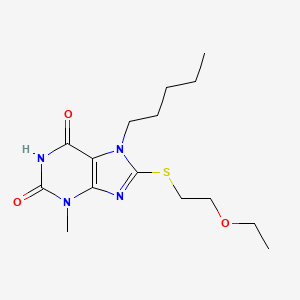
![N-(4-ethylphenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2757099.png)
![N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757100.png)
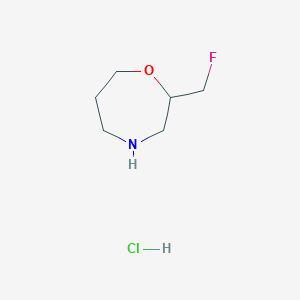
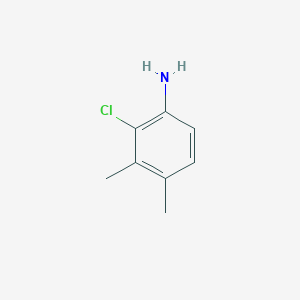

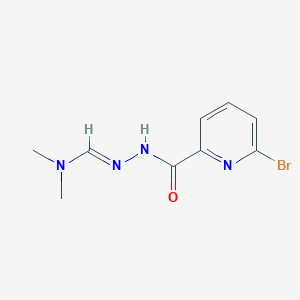

![Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate](/img/structure/B2757107.png)
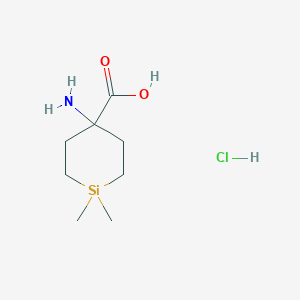


![3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2757115.png)
